N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzamide
Overview
Description
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzamide is a synthetic organic compound that features a pyrazole ring substituted with a 3-fluorobenzyl group and a 4-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the reaction of the substituted pyrazole with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other substituents using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiols.
Scientific Research Applications
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme kinetics and inhibition.
Materials Science: It can be incorporated into polymers or coatings to impart specific properties such as fluorescence or conductivity.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3-methylbenzamide
- N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-methylbenzamide
- N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-dimethoxybenzamide
Uniqueness
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. The presence of the 4-methyl group on the benzamide moiety can enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development.
Properties
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c1-13-5-7-15(8-6-13)18(23)20-17-9-10-22(21-17)12-14-3-2-4-16(19)11-14/h2-11H,12H2,1H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOYJXRMTSPIEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN(C=C2)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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